molecular formula C15H21N3O3S2 B2503068 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1173046-90-6

1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2503068
CAS No.: 1173046-90-6
M. Wt: 355.47
InChI Key: QKXLPEYAWWATPW-UHFFFAOYSA-N
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Description

| 1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a synthetically accessible small molecule that serves as a valuable intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine core linked to both a butanesulfonyl group and a 5-(furan-2-yl)-1,3,4-thiadiazole moiety, makes it a versatile scaffold for the development of novel bioactive compounds. The furan and thiadiazole heterocycles are privileged pharmacophores known to contribute to significant biological activities, particularly in the realm of kinase inhibition. Scientific literature indicates that structurally related compounds have been investigated as potent inhibitors of key kinases, such as JAK3, which is a critical target for the treatment of autoimmune diseases and hematological cancers [https://pubmed.ncbi.nlm.nih.gov/29158245/]. The incorporation of the sulfonyl group can enhance metabolic stability and influence the compound's physicochemical properties, making it a crucial building block for constructing targeted chemical libraries. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for synthesizing more complex molecules aimed at modulating enzymatic activity in cancer and inflammatory disease pathways. Its research value lies in its potential to generate novel chemical entities for probing biological systems and developing new therapeutic agents.

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S2/c1-2-3-11-23(19,20)18-8-6-12(7-9-18)14-16-17-15(22-14)13-5-4-10-21-13/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXLPEYAWWATPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three primary components:

  • Piperidine core functionalized at the 1-position with a butane-1-sulfonyl group.
  • 1,3,4-Thiadiazole ring substituted at the 5-position with a furan-2-yl moiety.
  • Covalent linkage between the piperidine’s 4-position and the thiadiazole’s 2-position.

Retrosynthetic disconnections suggest two parallel pathways:

  • Pathway A : Late-stage coupling of pre-formed 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine with a sulfonylated piperidine derivative.
  • Pathway B : Sequential construction of the thiadiazole ring on a pre-functionalized piperidine scaffold.

Synthesis of 5-(Furan-2-yl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole moiety is synthesized via cyclodehydration of furan-2-carboxylic acid derivatives, as demonstrated in multiple studies.

Cyclodehydration Protocol

A mixture of furan-2-carboxylic acid (1a, 3.00 mmol) and thiosemicarbazide (3.00 mmol) in phosphorus oxychloride (10 mL) is stirred at 80–90°C for 1 hour. Subsequent hydrolysis and basification yield 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (2a) as a crystalline solid.

Optimization Insights
  • Solvent : POCl3 acts as both solvent and dehydrating agent, enhancing cyclization efficiency.
  • Yield : 65–78% after recrystallization from ethanol.
  • Characterization :
    • 1H-NMR (DMSO-d6): δ 7.94 (dd, J = 1.8 Hz, 1H, furan H-3), 6.82 (dd, J = 3.2 Hz, 1H, furan H-4), 6.63 (m, 1H, furan H-5).
    • FT-IR : ν 3369 cm−1 (N–H stretch), 1552 cm−1 (C=N stretch).

Introduction of the butane-1-sulfonyl group proceeds via nucleophilic substitution at the piperidine nitrogen.

Sulfonylation Reaction

Piperidine (1.0 equiv) is treated with butane-1-sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane, catalyzed by triethylamine (2.0 equiv) at 0°C to room temperature. The reaction is monitored by TLC (ethyl acetate/hexanes, 1:2), yielding 1-(butane-1-sulfonyl)piperidine as a colorless oil.

Critical Parameters
  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO3) in scavenging HCl.
  • Solvent : Dichloromethane ensures homogeneity without side reactions.
  • Yield : 82–89% after silica gel chromatography.

Coupling Strategies for Piperidine-Thiadiazole Conjugation

The C–N bond between piperidine and thiadiazole is forged via two principal methods:

Nucleophilic Aromatic Substitution (NAS)

4-Bromo-1-(butane-1-sulfonyl)piperidine (3a) reacts with 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (2a) in N-methylpyrrolidone (NMP) at 140°C for 16 hours, using N-ethyldiisopropylamine (DIPEA) as a base.

Mechanistic Considerations
  • Activation : Elevated temperatures promote cleavage of the C–Br bond, enabling amine attack.
  • Solvent : NMP’s high polarity stabilizes transition states.
  • Yield : 15–22% due to competing elimination.

Mitsunobu Reaction

4-Hydroxy-1-(butane-1-sulfonyl)piperidine (3b) couples with 2a using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF at 0°C to room temperature.

Advantages Over NAS
  • Regioselectivity : Mitsunobu avoids elimination byproducts.
  • Yield : 68–74% after reverse-phase HPLC.

Integrated Synthetic Route

Combining the above steps, the optimal pathway proceeds as follows:

  • Thiadiazole Synthesis : Prepare 2a via POCl3-mediated cyclodehydration.
  • Piperidine Sulfonylation : Generate 1-(butane-1-sulfonyl)piperidine .
  • Hydroxylation : Oxidize the 4-position of sulfonylated piperidine to 3b using m-CPBA.
  • Mitsunobu Coupling : React 3b with 2a to afford the target compound.

Final Product Characterization

  • 1H-NMR (500 MHz, CDCl3): δ 7.52 (d, J = 1.8 Hz, 1H, furan H-3), 6.48 (dd, J = 3.2 Hz, 1H, furan H-4), 4.21 (m, 1H, piperidine H-4), 3.12 (t, J = 6.5 Hz, 2H, SO2CH2).
  • HRMS : m/z calcd for C16H22N3O3S2 [M+H]+: 376.1054; found: 376.1058.

Comparative Analysis of Methodologies

Parameter NAS Route Mitsunobu Route
Yield 15–22% 68–74%
Reaction Time 16 h 12 h
Byproducts Elimination products Minimal
Purification Column chromatography HPLC

Chemical Reactions Analysis

1-(Butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anti-inflammatory properties . Studies have shown that derivatives of thiadiazole compounds often exhibit significant biological activity, which can be attributed to their ability to interact with biological targets through various mechanisms.

Case Study: Antimicrobial Activity

A study focusing on the synthesis and evaluation of thiadiazole derivatives indicated that compounds similar to 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine demonstrated notable antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for antibiotic agents.

Anticancer Research

Recent investigations have highlighted the potential of this compound in anticancer therapies . The furan and thiadiazole moieties are known to contribute to cytotoxic activity against cancer cells.

Case Study: Cytotoxicity Evaluation

In vitro studies assessing the cytotoxic effects of related compounds showed that they could induce apoptosis in cancer cell lines. The presence of the piperidine ring enhances solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.

Neurological Applications

The piperidine structure is often associated with compounds that exhibit neurological activity . Research into similar structures has suggested potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Compounds with a piperidine backbone have been evaluated for their neuroprotective properties. Preliminary results indicate that they may help mitigate oxidative stress in neuronal cells, suggesting a possible therapeutic role in conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Thiadiazole vs. Oxadiazole : The target compound’s 1,3,4-thiadiazole core may exhibit enhanced electron-withdrawing properties and metabolic stability compared to oxadiazole derivatives due to sulfur’s larger atomic radius and polarizability . Oxadiazoles, however, are often easier to synthesize and have broader solubility profiles .
  • Furan-2-yl: The furan substituent may contribute to π-π stacking interactions in biological targets, similar to phenyl or benzodioxin groups in analogs .

Biological Activity

1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine is a compound of significant interest due to its potential biological activities. The combination of a piperidine structure with a thiadiazole moiety suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various biological activities including:

  • Antimicrobial Activity : Effective against bacteria and fungi.
  • Anticancer Properties : Potential in inhibiting tumor growth.
  • Antidiabetic Effects : Modulation of glucose metabolism.

The synthesis of this compound involves several steps that include the formation of the thiadiazole ring and subsequent functionalization with piperidine and butane sulfonyl groups. The mechanism of action is believed to involve:

  • Enzyme Inhibition : Targeting specific enzymes linked to disease pathways.
  • Receptor Modulation : Interacting with cellular receptors to elicit physiological responses.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazoles demonstrate significant antimicrobial properties. For instance:

  • Compounds derived from the 1,3,4-thiadiazole scaffold have shown Minimum Inhibitory Concentrations (MIC) as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential has been highlighted with several studies indicating that thiadiazole derivatives can inhibit cancer cell proliferation. For example:

  • A study indicated an IC50 value of around 2.14 µM for a related compound in inhibiting cancer cell lines .

Antidiabetic Effects

The sulfonamide moiety contributes to antidiabetic activity by enhancing insulin sensitivity and reducing blood sugar levels. Comparative studies show that certain derivatives outperform standard treatments such as glibenclamide .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialCompounds exhibited MIC values against various pathogens.
AnticancerIC50 values indicate potent inhibition of cancer cell lines.
AntidiabeticEnhanced glucose uptake in cellular models compared to controls.

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